molecular formula C17H16ClN5O2 B2549303 N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-40-4

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2549303
CAS RN: 483993-40-4
M. Wt: 357.8
InChI Key: KWZXYKYFGSMHII-UHFFFAOYSA-N
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Description

The compound "N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide" is a heterocyclic compound that is likely to possess biological activity due to the presence of various functional groups known to confer such properties. Heterocyclic compounds, in general, have been the focus of research due to their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticonvulsant activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, hydrazides, and further cyclized or reacted with other intermediates to form the desired heterocyclic structures . For example, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving amine reactions, esterification, and cyclization steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry . Crystallographic analysis can also be used to determine the precise three-dimensional arrangement of atoms within a molecule, as demonstrated in the synthesis of a related compound where X-ray diffraction was used . These techniques would be essential in confirming the structure of "N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide".

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the presence of a chlorophenyl moiety can facilitate further substitution reactions, while the tetrazole group can participate in various nucleophilic and electrophilic reactions due to its ring structure and nitrogen content . The methoxy group can also influence the electronic properties of the molecule, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and functional groups can significantly influence these properties. For example, the solubility in organic solvents or water can be predicted based on the presence of polar groups or the overall molecular polarity . The stability of the compound under various conditions is also an important consideration, especially for potential therapeutic applications.

Scientific Research Applications

Synthesis and Structural Analysis The synthesis and structural elucidation of related compounds involve various chemical methods and analytical techniques. For instance, compounds with similar structural features have been synthesized through reactions involving amine exchange or by employing nucleophilic displacement methods. Structural analysis is often carried out using techniques such as X-ray crystallography, which provides detailed information on the molecular geometry and intermolecular interactions (Kumarasinghe et al., 2009).

Biological Activity and Potential Pharmaceutical Relevance Compounds with similar structural motifs have been investigated for their biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects. For example, tepoxalin, a dual inhibitor of cyclooxygenase and 5-lipoxygenase, has been evaluated for its anti-inflammatory properties and gastrointestinal safety profile in animal models (Knight et al., 1996). Another study focused on the antimicrobial activity of specific derivatives, showcasing their effectiveness against bacterial and fungal pathogens (Dawbaa et al., 2021). Additionally, the anticonvulsant activities of certain N-Benzyl-3-[(chlorophenyl)amino]propanamides have been demonstrated, highlighting their potential as treatments for seizures (Idris et al., 2011).

properties

IUPAC Name

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-12-6-4-5-11(9-12)10-13(16-20-22-23-21-16)17(24)19-15-8-3-2-7-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZXYKYFGSMHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

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